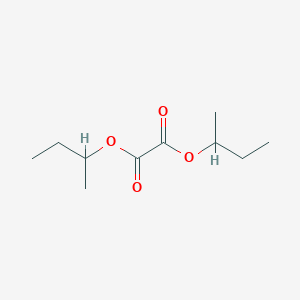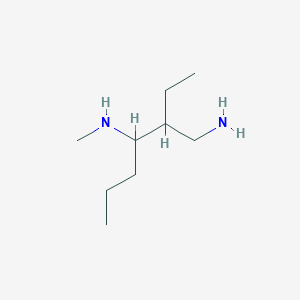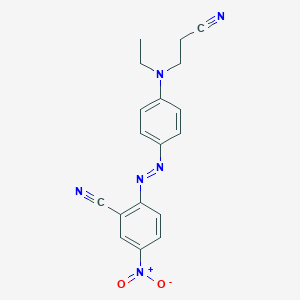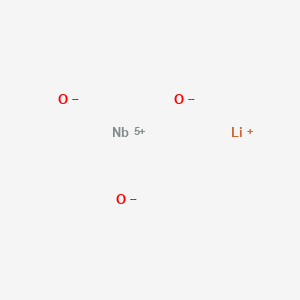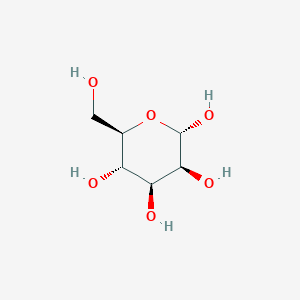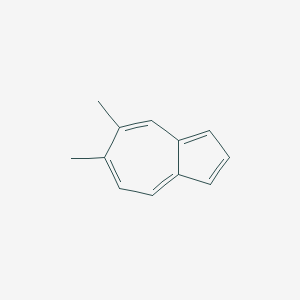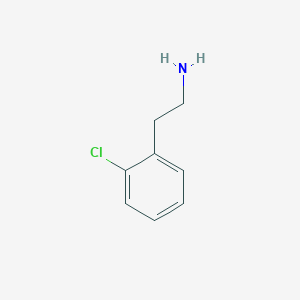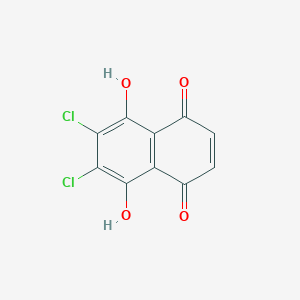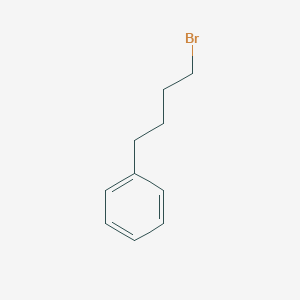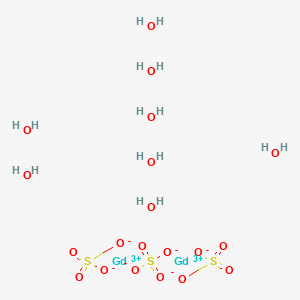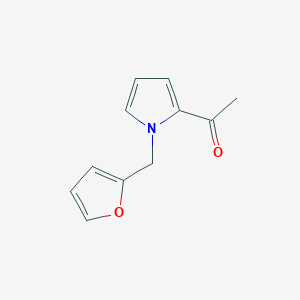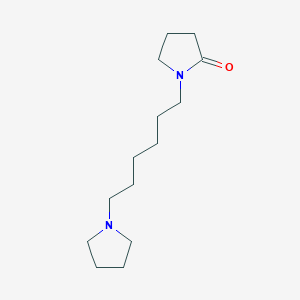
2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)hexyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)hexyl)-, also known as A-796,260, is a chemical compound that belongs to the class of synthetic opioids. It is a selective agonist of the mu-opioid receptor and has been found to have potent analgesic effects.
作用機序
2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)hexyl)- acts as a selective agonist of the mu-opioid receptor, which is a G protein-coupled receptor that is primarily responsible for mediating the analgesic effects of opioids. Activation of the mu-opioid receptor by 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)hexyl)- leads to the inhibition of neurotransmitter release, resulting in a decrease in pain perception.
生化学的および生理学的効果
2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)hexyl)- has been found to have potent analgesic effects in animal models of acute and chronic pain. It has also been shown to have a lower potential for tolerance and dependence compared to other opioids, which makes it a promising candidate for the treatment of opioid addiction and withdrawal. 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)hexyl)- has also been found to have a lower potential for respiratory depression, which is a common side effect of opioids.
実験室実験の利点と制限
One of the main advantages of using 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)hexyl)- in lab experiments is its high selectivity for the mu-opioid receptor, which allows for more precise targeting of this receptor. 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)hexyl)- also has a potent analgesic effect, which makes it a useful tool for studying pain pathways. However, one limitation of using 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)hexyl)- in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the study of 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)hexyl)-. One potential direction is the development of analogs with improved pharmacokinetic properties, such as increased solubility and longer half-life. Another direction is the investigation of the potential use of 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)hexyl)- in the treatment of other conditions, such as anxiety and depression. Additionally, further studies are needed to better understand the mechanism of action of 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)hexyl)- and its potential for the treatment of opioid addiction and withdrawal.
合成法
The synthesis of 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)hexyl)- involves the reaction of 1-(6-bromohexyl)pyrrolidine with 2-pyrrolidinone in the presence of a base. The resulting product is then purified by column chromatography to obtain pure 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)hexyl)-.
科学的研究の応用
2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)hexyl)- has been extensively studied for its analgesic effects in preclinical models. It has been found to be highly selective for the mu-opioid receptor and has a potent analgesic effect in animal models of acute and chronic pain. 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)hexyl)- has also been studied for its potential use in the treatment of opioid addiction and withdrawal.
特性
CAS番号 |
14168-09-3 |
|---|---|
製品名 |
2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)hexyl)- |
分子式 |
C14H26N2O |
分子量 |
238.37 g/mol |
IUPAC名 |
1-(6-pyrrolidin-1-ylhexyl)pyrrolidin-2-one |
InChI |
InChI=1S/C14H26N2O/c17-14-8-7-13-16(14)12-4-2-1-3-9-15-10-5-6-11-15/h1-13H2 |
InChIキー |
NGYDKMMXCKGTNN-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCCCCCN2CCCC2=O |
正規SMILES |
C1CCN(C1)CCCCCCN2CCCC2=O |
その他のCAS番号 |
14168-09-3 |
同義語 |
1-(6-Pyrrolizinohexyl)-2-pyrrolidone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



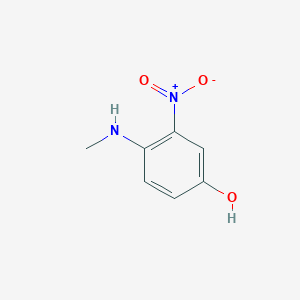
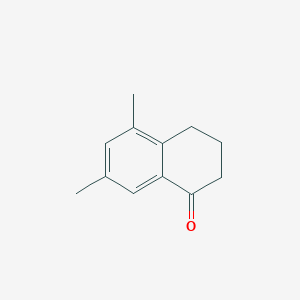
![(2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid](/img/structure/B79759.png)
